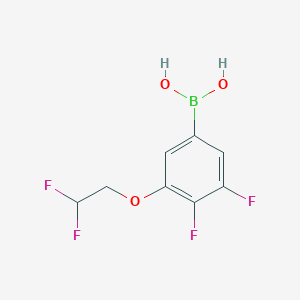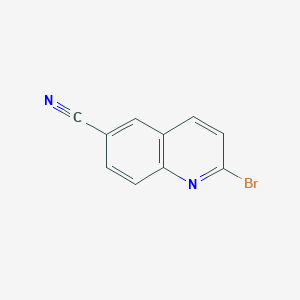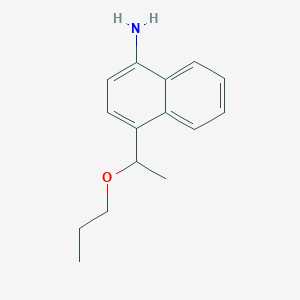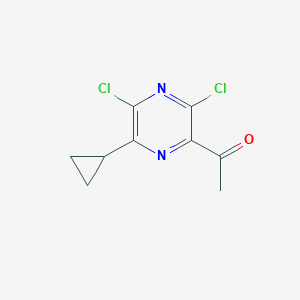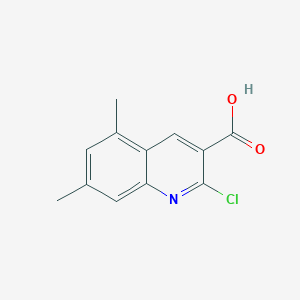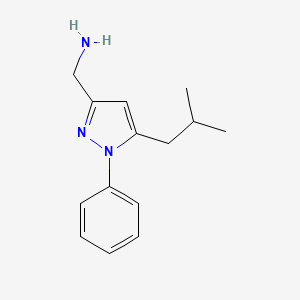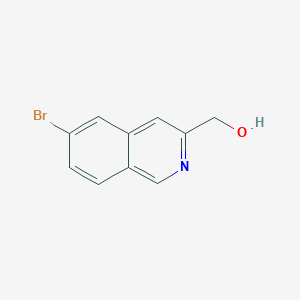
(6-Bromoisoquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromoisoquinolin-3-yl)méthanol: est un composé chimique de formule moléculaire C10H8BrNO et d'une masse moléculaire de 238,08 g/mol Il s'agit d'un dérivé de l'isoquinoléine, présentant un atome de brome en position 6 et un groupe hydroxyméthyle en position 3 du cycle isoquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du (6-Bromoisoquinolin-3-yl)méthanol implique généralement la bromation de l'isoquinoléine suivie de l'introduction d'un groupe hydroxyméthyle. Une méthode courante comprend :
Bromation: L'isoquinoléine est traitée avec un agent bromant tel que le brome ou le N-bromosuccinimide (NBS) en présence d'un catalyseur pour introduire l'atome de brome en position 6.
Hydroxyméthylation: L'isoquinoléine bromée est ensuite soumise à une réaction d'hydroxyméthylation en utilisant du formaldéhyde et une base pour introduire le groupe hydroxyméthyle en position 3.
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour le (6-Bromoisoquinolin-3-yl)méthanol ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire avec des modifications appropriées pour assurer la sécurité, l'efficacité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions: Le (6-Bromoisoquinolin-3-yl)méthanol peut subir diverses réactions chimiques, notamment :
Oxydation: Le groupe hydroxyméthyle peut être oxydé pour former un acide carboxylique ou un aldéhyde.
Réduction: L'atome de brome peut être réduit pour former le composé hydrogéné correspondant.
Substitution: L'atome de brome peut être substitué par d'autres groupes fonctionnels tels que des amines, des thiols ou des groupes alkyles.
Réactifs et conditions courants:
Oxydation: Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés dans des conditions acides ou basiques.
Réduction: Des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogénation catalytique peuvent être utilisés.
Substitution: Des nucléophiles comme l'azoture de sodium (NaN3) ou des réactifs organolithium peuvent être utilisés dans des conditions appropriées.
Principaux produits:
Oxydation: Formation d'acide 6-bromoisoquinoléine-3-carboxylique ou de 6-bromoisoquinoléine-3-carbaldéhyde.
Réduction: Formation de 6-hydroxyisoquinoléine-3-méthanol.
Substitution: Formation de divers dérivés isoquinoléine substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: Le (6-Bromoisoquinolin-3-yl)méthanol est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie et médecine: En chimie médicinale, le (6-Bromoisoquinolin-3-yl)méthanol est étudié pour son potentiel en tant que composant dans le développement de produits pharmaceutiques. Ses dérivés peuvent présenter des activités biologiques telles que des propriétés anti-inflammatoires, antimicrobiennes ou anticancéreuses.
Industrie: Le composé peut être utilisé dans le développement de produits chimiques et de matériaux de spécialité. Sa structure bromée peut conférer des propriétés uniques aux polymères ou à d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action du (6-Bromoisoquinolin-3-yl)méthanol et de ses dérivés dépend de la cible biologique ou de l'application spécifique. Par exemple, les dérivés de l'isoquinoléine ont été étudiés pour leur capacité à inhiber les enzymes impliquées dans les voies de la maladie, telles que les kinases ou les protéases .
Applications De Recherche Scientifique
Chemistry: (6-Bromoisoquinolin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of specialty chemicals and materials. Its brominated structure may impart unique properties to polymers or other industrial products.
Mécanisme D'action
The mechanism of action of (6-Bromoisoquinolin-3-yl)methanol and its derivatives depends on the specific biological target or applicationFor example, derivatives of isoquinoline have been studied for their ability to inhibit enzymes involved in disease pathways, such as kinases or proteases .
Comparaison Avec Des Composés Similaires
Composés similaires:
6-Bromoisoquinoléine: Structure similaire mais ne possède pas le groupe hydroxyméthyle.
3-Isoquinoléine méthanol: Structure similaire mais ne possède pas l'atome de brome.
6-Bromoisoquinoléin-3-ol: Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe hydroxyméthyle.
Unicité: Le (6-Bromoisoquinolin-3-yl)méthanol est unique en raison de la présence à la fois d'un atome de brome et d'un groupe hydroxyméthyle sur le cycle isoquinoléine.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
(6-bromoisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-5,13H,6H2 |
Clé InChI |
SVROANRAODJATE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C=C1Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)

